
5-Chloro-2-phenyl-1,3-benzothiazole
Overview
Description
5-Chloro-2-phenyl-1,3-benzothiazole (5-Cl-2-Ph-1,3-BT) is an important chemical compound that has a variety of applications in scientific research. This compound has been widely studied and has been employed in a number of research fields, including medicine, pharmacology, and biochemistry. 5-Cl-2-Ph-1,3-BT is a colorless solid that is soluble in organic solvents and has a melting point of 93-95°C. It is a widely used reagent in organic synthesis due to its high reactivity and stability.
Scientific Research Applications
Antitumor Activity
5-Chloro-2-phenyl-1,3-benzothiazole and its derivatives show significant promise in cancer treatment, particularly in the field of breast cancer therapy. A study demonstrated that 2-(4-aminophenyl)benzothiazoles have potent inhibitory activity against a range of human breast cancer cell lines. These compounds display selective toxicity, showing effectiveness against breast cancer cell lines like MCF-7 and MDA 468, while being relatively inactive against other cell types. The structure-activity relationships revealed that specific substitutions on the benzothiazole ring increase potency, extending the activity to ovarian, lung, and renal cell lines as well (Shi et al., 1996).
Antimicrobial Properties
Benzothiazole derivatives, including those with a structure related to this compound, have been shown to possess antimicrobial properties. A study on 1,3-benzothiazolyl pyrazole derivatives indicated that these compounds exhibit significant antibacterial and antifungal activities, outperforming reference drugs like norfloxacin and ketoconazole in some cases. This suggests the potential of benzothiazole compounds in treating various microbial infections (Chauhan et al., 2015).
Antitubercular Properties
Certain benzothiazole derivatives have been explored for their antitubercular activity. For example, fluoro-substituted benzothiazoles have been synthesized and screened for their effectiveness against tuberculosis. These studies highlight the potential of benzothiazole derivatives in the treatment of tuberculosis and other mycobacterial infections (Sathe et al., 2010).
pH Sensing Applications
Benzothiazole-based compounds have applications in pH sensing, crucial for biological and environmental monitoring. A specific benzothiazole-based aggregation-induced emission luminogen was synthesized, showing multifluorescence emissions in different states. This compound was effective in detecting pH fluctuations in biological and neutral water samples, demonstrating the versatility of benzothiazole derivatives in sensory applications (Li et al., 2018).
properties
IUPAC Name |
5-chloro-2-phenyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTDXKPYBJXBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322979 | |
| Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952-16-9 | |
| Record name | NSC402598 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-Chloro-2-phenyl-1,3-benzothiazole?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C13H8ClNS []. Using this formula and a periodic table, we can calculate the molecular weight to be approximately 245.73 g/mol.
Q2: What is the spatial relationship between the benzothiazole ring system and the phenyl ring in this compound?
A2: The abstract states that the dihedral angle between the benzothiazole ring system and the phenyl ring is 7.11° (8) []. This indicates that the two rings are nearly coplanar, with a slight twist.
Q3: How are the molecules of this compound arranged in its crystal structure?
A3: The abstract mentions that the molecules in the crystal structure of this compound are arranged parallel to the c axis []. This suggests a specific type of packing arrangement within the crystal lattice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





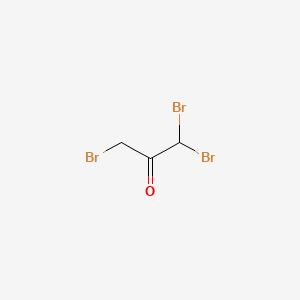
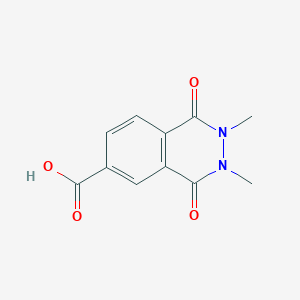
![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)
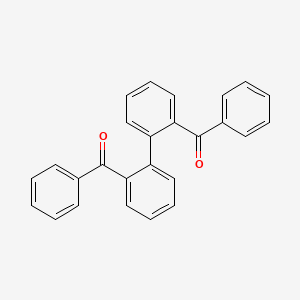
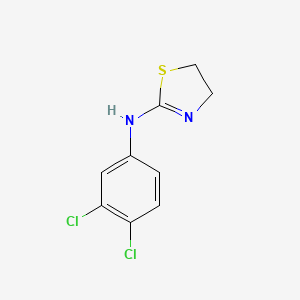

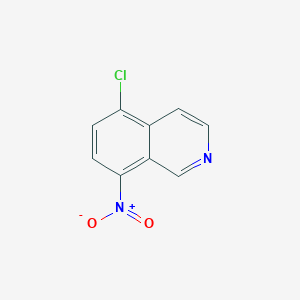


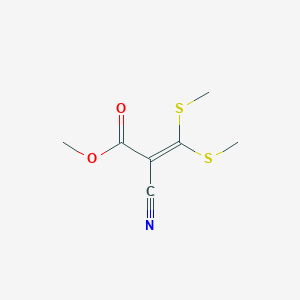
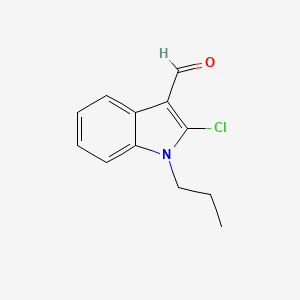
![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)